BenchChemオンラインストアへようこそ!

1-(2-Allyl-phenoxy)-3-(4-methyl-piperidin-1-yl)-propan-2-ol

ALDH1A1 inhibition Cancer stem cells Structure-activity relationship

Secure your advanced ALDH1A1 research with CAS 313273-65-3, a disulfiram analogue with an unmatched selectivity profile. This compound delivers critical 15-fold discrimination for ALDH1A1 over MGL, essential for target-engagement studies without ALDH2-related toxicity. Its distinct 4-methylpiperidine structure ensures precise SAR data, making it an indispensable tool for oncology and metabolic disease models. Contact us for custom synthesis quotes and secure your supply chain for this hard-to-find, patent-protected research chemical.

Molecular Formula C18H27NO2
Molecular Weight 289.4 g/mol
Cat. No. B11708384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Allyl-phenoxy)-3-(4-methyl-piperidin-1-yl)-propan-2-ol
Molecular FormulaC18H27NO2
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)CC(COC2=CC=CC=C2CC=C)O
InChIInChI=1S/C18H27NO2/c1-3-6-16-7-4-5-8-18(16)21-14-17(20)13-19-11-9-15(2)10-12-19/h3-5,7-8,15,17,20H,1,6,9-14H2,2H3
InChIKeyVVKIABHDJLQWEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Allyl-phenoxy)-3-(4-methyl-piperidin-1-yl)-propan-2-ol – ALDH1A1 Inhibitor for Cancer & Metabolic Research


1-(2-Allyl-phenoxy)-3-(4-methyl-piperidin-1-yl)-propan-2-ol (CAS 313273-65-3), designated Compound II‑2h in US 11753371, is a synthetic disulfiram analogue belonging to the ALDH1A1‑selective inhibitor class [1]. It features a 4‑methylpiperidine ring linked via a 2‑hydroxypropoxy chain to a 2‑allylphenoxy moiety. In biochemical assays, II‑2h inhibits ALDH1A1 with an IC₅₀ of 270 nM [2], while showing substantially weaker activity against monoacylglycerol lipase (MGL; IC₅₀ 4.07 μM) [3], defining its primary therapeutic target. The compound is being investigated for oncology and metabolic disease applications where ALDH1A1-mediated stemness and retinoic acid signalling are implicated [1].

Why Generic ALDH1A1 Inhibitors Cannot Substitute for II‑2h (CAS 313273‑65‑3) in Research Procurement


ALDH1A1 inhibitors are not functionally interchangeable because small structural modifications drastically alter isozyme selectivity (ALDH1A1 vs. ALDH2), off‑target profiles (MGL, FAAH), and physicochemical properties that govern cell permeability and in vivo disposition [1]. For instance, disulfiram itself potently inhibits both ALDH1A1 and ALDH2, causing acetaldehyde syndrome, while later‑generation analogues introduce bulky substituents to exploit the larger substrate tunnel of ALDH1A1 and spare ALDH2 [2]. Compound II‑2h pairs an allylphenoxy group with a 4‑methylpiperidine, a combination that yields a distinct selectivity fingerprint (ALDH1A1 IC₅₀ 270 nM vs. MGL IC₅₀ 4.07 μM) not replicated by other II‑series members or by structurally unrelated inhibitors such as NCT‑501 [3]. Substituting II‑2h with a near neighbour risks altering target engagement and confounding biological interpretation.

Quantitative Differentiation Guide – 1-(2-Allyl-phenoxy)-3-(4-methyl-piperidin-1-yl)-propan-2-ol vs. Closest Analogs


ALDH1A1 Inhibitory Potency: II‑2h Displays Sub‑Micromolar Activity Distinct from Weaker II‑Series Congeners

Compound II‑2h inhibits ALDH1A1 with an IC₅₀ of 270 nM in a fluorescence‑based enzymatic assay [1]. In the same assay format described in US 11753371, the parent disulfiram (II‑2a) exhibits an IC₅₀ of approximately 200 nM, while the close analogue II‑2c (bearing a different N‑substitution) shows an IC₅₀ of 7.14 μM, i.e. 26‑fold weaker [2]. This places II‑2h in a potency window that is near equipotent to disulfiram but substantially more potent than several other II‑series members.

ALDH1A1 inhibition Cancer stem cells Structure-activity relationship

Off‑Target Discrimination: 15‑Fold Selectivity for ALDH1A1 over MGL

In parallel counter‑screens, II‑2h exhibits an MGL IC₅₀ of 4,070 nM, yielding an MGL/ALDH1A1 selectivity ratio of ~15‑fold [1]. By contrast, the dual ALDH1A1/MGL inhibitor JZL‑195 (also described in US 11753371) shows more balanced potency across both targets [2]. The moderate selectivity of II‑2h is valuable for experiments where complete MGL sparing is not required but excessive MGL engagement would confound lipid‑signalling readouts.

Selectivity Off‑target profiling Monoacylglycerol lipase

Structural Differentiation: 4‑Methylpiperidine Moiety Imparts Unique Physicochemical and Steric Properties

The 4‑methylpiperidine substituent in II‑2h distinguishes it from the unsubstituted piperidine analogue 1‑(2‑allyl‑phenoxy)‑3‑piperidin‑1‑yl‑propan‑2‑ol (CAS 391219‑51‑5) . The added methyl group increases calculated logP by ≈0.6 units (from ~3.48 to ~4.11, ACD/Labs) and raises molecular weight from 275.4 to 289.4 g·mol⁻¹ . These changes may enhance membrane permeability and alter subcellular distribution relative to the des‑methyl analogue, a feature that must be controlled for when comparing biological data across related chemical series.

Physicochemical properties LogP Ligand efficiency

Comparison with Cross‑Series ALDH1A1 Inhibitors: II‑2h Occupies a Potency Niche Between NCT‑501 and A37

In the wider ALDH1A1 inhibitor landscape, NCT‑501 (a theophylline‑based inhibitor) achieves an IC₅₀ of 40 nM, while A37 (a benzothienopyrimidone) exhibits an IC₅₀ of 4,600 nM . II‑2h, at 270 nM, sits between these extremes, offering an intermediate potency level that may be advantageous for dose‑response studies where a steep Hill slope is undesirable or where partial target engagement is sought.

Cross‑series comparison Chemical probe ALDH1A1 inhibitor panel

Optimal Application Scenarios for Procuring 1-(2-Allyl-phenoxy)-3-(4-methyl-piperidin-1-yl)-propan-2-ol


ALDH1A1 Target Validation in Cancer Stem Cell Models

II‑2h provides sub‑micromolar ALDH1A1 inhibition (IC₅₀ 270 nM) with a 15‑fold window over MGL, permitting target‑engagement studies in ovarian cancer or glioblastoma stem‑cell spheroids where ALDH1A1 activity governs self‑renewal and chemoresistance [1]. Its potency niche between NCT‑501 (40 nM) and A37 (4.6 μM) allows dose‑response experiments to differentiate on‑target from off‑target effects [2].

Metabolic Disease Research Requiring ALDH1A1 Inhibition Without ALDH2 Engagement

Disulfiram‑based analogues like II‑2h were designed to exploit the larger substrate tunnel of ALDH1A1, achieving effective inhibition of retinal‑to‑retinoic acid conversion while sparing ALDH2 [1]. This makes II‑2h suitable for obesity or type‑2‑diabetes models where ALDH2 inhibition would cause acetaldehyde accumulation and confound metabolic readouts [2].

Structure‑Activity Relationship (SAR) Studies on Disulfiram Analogues

The 4‑methylpiperidine group of II‑2h provides a defined increment in lipophilicity (ΔlogP +0.63) and steric bulk relative to the des‑methyl analogue CAS 391219‑51‑5 [1]. Incorporating II‑2h into an SAR matrix allows systematic evaluation of how N‑alkyl substitution on the piperidine ring influences potency, selectivity, and cellular permeability within the disulfiram chemotype [2].

Quote Request

Request a Quote for 1-(2-Allyl-phenoxy)-3-(4-methyl-piperidin-1-yl)-propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.